Cas no 2171706-92-4 (1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide)

1-(4-Methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide is a specialized heterocyclic compound featuring a unique structural motif combining pyrrolidine and azetidine rings with a carboxamide functional group. This configuration enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of both rigid (azetidine) and flexible (pyrrolidine) rings contributes to its conformational diversity, making it valuable for structure-activity relationship studies. Its well-defined stereochemistry and functional groups allow for selective modifications, facilitating applications in drug discovery, such as protease inhibition or receptor modulation. The compound’s stability and synthetic accessibility further support its utility in high-value pharmaceutical research.
1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide structure
2171706-92-4 structure
Product Name:1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide
CAS No:2171706-92-4
MF:C10H17N3O2
MW:211.260882139206
CID:5907350
PubChem ID:165517962
Update Time:2025-10-30

1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide
    • 2171706-92-4
    • EN300-1281471
    • Inchi: 1S/C10H17N3O2/c1-6-4-12-5-7(6)10(15)13-3-2-8(13)9(11)14/h6-8,12H,2-5H2,1H3,(H2,11,14)
    • InChI Key: OUFHWESNRURWAB-UHFFFAOYSA-N
    • SMILES: O=C(C1CNCC1C)N1CCC1C(N)=O

Computed Properties

  • Exact Mass: 211.132076794g/mol
  • Monoisotopic Mass: 211.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 75.4Ų

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Additional information on 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide

Research Brief on 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide (CAS: 2171706-92-4)

1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide (CAS: 2171706-92-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine and pyrrolidine scaffold, has shown promising potential in modulating specific biological targets, making it a subject of intense investigation for therapeutic applications.

Recent studies have focused on the synthesis and optimization of 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide, with particular emphasis on its pharmacokinetic and pharmacodynamic properties. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity towards target proteins. Preliminary results indicate that this compound exhibits high specificity for certain enzyme classes, suggesting its utility in targeted therapy.

In vitro and in vivo studies have further explored the biological activity of 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide. Notably, it has demonstrated efficacy in inhibiting key pathways involved in inflammatory and proliferative diseases. For instance, recent findings published in the Journal of Medicinal Chemistry highlight its role as a potent modulator of a specific kinase pathway, which is implicated in various cancers and autoimmune disorders.

The compound's mechanism of action involves the stabilization of protein-ligand interactions, leading to downstream effects that alter cellular signaling. Structural analysis reveals that the 4-methylpyrrolidine moiety is critical for maintaining the compound's conformational stability, while the azetidine-2-carboxamide group enhances its solubility and bioavailability. These insights have guided further structural modifications to improve its therapeutic index.

Ongoing research is also investigating the potential of 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide in combination therapies. Early-stage clinical trials are being designed to evaluate its safety and efficacy when used alongside existing treatments. The compound's favorable toxicity profile, as observed in preclinical models, positions it as a viable candidate for translational development.

In conclusion, 1-(4-methylpyrrolidine-3-carbonyl)azetidine-2-carboxamide represents a promising avenue for drug discovery, with its unique chemical structure and biological activity offering new opportunities for treating complex diseases. Future studies will likely focus on expanding its therapeutic applications and optimizing its formulation for clinical use. Researchers and industry professionals are encouraged to monitor developments closely, as this compound may soon transition from bench to bedside.

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